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Compound of Interest

Methyl 6-methylpyrazine-2-
Compound Name:
carboxylate

Cat. No.: B1315544

This technical guide provides a comprehensive overview of the core properties of Methyl 6-
methylpyrazine-2-carboxylate, tailored for researchers, scientists, and professionals in drug
development. The document collates available data on its physicochemical characteristics,
outlines relevant experimental protocols, and visualizes a key biological pathway associated
with related pyrazine derivatives.

Core Properties and Physicochemical Data

Methyl 6-methylpyrazine-2-carboxylate is a derivative of pyrazine, a class of heterocyclic
compounds recognized for their diverse biological activities.[1][2] While specific experimental
data for this particular ester is limited, the properties of its parent compound, 6-Methylpyrazine-
2-carboxylic acid, and the related Methyl pyrazine-2-carboxylate, provide valuable insights.

Table 1: Physicochemical Properties of Methyl 6-methylpyrazine-2-carboxylate and Related
Compounds
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Methyl 6-

6-Methylpyrazine-2-

Methyl pyrazine-2-

Property methylpyrazine-2- . .
carboxylic acid carboxylate
carboxylate
CAS Number 41110-38-7 5521-61-9[3][4] 6164-79-0
Molecular Formula C7HsN20:2 CeHsN202[3][4] CeHsN202
Molecular Weight 152.15 g/mol 138.12 g/mol [3][4] 138.12 g/mol
Melting Point Data not available 138-140 °CJ3] 57-61 °C
- , , 302.8 °C at 760 ,
Boiling Point Data not available Data not available
mmHg[3]
) Predicted: 1.169 )
Density 1.3 g/cm3[3] Data not available
g/cm3
Flash Point Predicted: 98.1 °C 136.9 °C[3] Data not available

Experimental Protocols
Synthesis of Methyl 6-methylpyrazine-2-carboxylate

A standard and widely applicable method for the synthesis of Methyl 6-methylpyrazine-2-
carboxylate is the Fischer esterification of its corresponding carboxylic acid.[5] This reaction
involves treating 6-methylpyrazine-2-carboxylic acid with methanol in the presence of an acid
catalyst.

General Fischer Esterification Protocol:

o Reactant Mixture: 6-Methylpyrazine-2-carboxylic acid is dissolved in an excess of methanol,
which serves as both a reactant and the solvent.

o Catalyst Addition: A strong acid catalyst, such as concentrated sulfuric acid (H2SOa4) or p-
toluenesulfonic acid (TsOH), is added to the mixture.[5]

o Reaction Conditions: The reaction mixture is typically heated to reflux to increase the
reaction rate. The temperature is maintained for a period sufficient to achieve a high
conversion to the ester.
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o Work-up and Purification: Upon completion, the reaction mixture is cooled. The excess
methanol is often removed under reduced pressure. The remaining mixture is neutralized,
typically with a weak base like sodium bicarbonate solution. The crude ester is then
extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with
water and brine. The solvent is evaporated, and the resulting crude product is purified,
commonly by distillation or column chromatography, to yield pure Methyl 6-methylpyrazine-
2-carboxylate.

Workflow for Fischer Esterification:
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Caption: General workflow for the synthesis of Methyl 6-methylpyrazine-2-carboxylate via
Fischer Esterification.

Characterization Methods

The characterization of Methyl 6-methylpyrazine-2-carboxylate would typically involve
standard spectroscopic techniques to confirm its structure and purity. While specific spectra for
this compound are not readily available in public databases, the expected spectral features can
be inferred.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o 'H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl
protons on the pyrazine ring, the methyl protons of the ester group, and the aromatic
protons on the pyrazine ring. The chemical shifts and coupling patterns would be
characteristic of the molecule's structure.

o 13C NMR: The carbon NMR spectrum would display signals for each unique carbon atom,
including the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the two
methyl carbons.

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption
bands corresponding to the C=0 stretching of the ester group (typically around 1720-1740
cm™1), C-O stretching vibrations, and various C-H and C=N stretching and bending vibrations
from the aromatic ring and methyl groups.[6]

e Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular
weight of the compound. The mass spectrum would show a molecular ion peak
corresponding to the exact mass of Methyl 6-methylpyrazine-2-carboxylate, along with
characteristic fragmentation patterns.

Biological Activity and Signaling Pathways

Derivatives of pyrazine carboxylic acids have been investigated for a range of biological
activities, including antimicrobial and photosynthesis-inhibiting effects.[7][8] The inhibition of
photosynthesis is a mechanism of action for several herbicides.[9]

Photosynthesis Inhibition

Certain pyrazine derivatives have been shown to inhibit the photosynthetic electron transport
(PET) chain in chloroplasts.[7] This inhibition disrupts the process by which plants convert light
energy into chemical energy.

The primary target of many photosynthesis-inhibiting herbicides is the D1 protein within
Photosystem Il (PSII).[9] By binding to the D1 protein, these inhibitors block the flow of
electrons from the primary electron acceptor, QA, to the secondary electron acceptor, QB. This
blockage halts the entire photosynthetic electron transport chain, leading to the production of
reactive oxygen species (ROS) and ultimately causing cell death.
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Diagram of Photosynthesis Inhibition by Pyrazine Derivatives:
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Caption: Proposed mechanism of photosynthesis inhibition by binding to the D1 protein in
Photosystem II.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1315544?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1315544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

